6,8-Difluoro-2-methylquinolin-4-amine
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Overview
Description
6,8-Difluoro-2-methylquinolin-4-amine is an organic compound with the molecular formula C10H8F2N2 and a molecular weight of 194.18 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions, a methyl group at the 2 position, and an amino group at the 4 position on the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-methylquinolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Methylation: Introduction of a methyl group at the 2 position using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques like crystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: Ensuring the product meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-Difluoro-2-methylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2-methylquinolin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes, receptors, or nucleic acids, depending on its structural modifications.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoroquinoline: Lacks the amino and methyl groups.
2-Methylquinoline: Lacks the fluorine and amino groups.
4-Aminoquinoline: Lacks the fluorine and methyl groups.
Uniqueness
6,8-Difluoro-2-methylquinolin-4-amine is unique due to the specific combination of fluorine, methyl, and amino groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6,8-difluoro-2-methylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYRPIWHSNVFPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628017 |
Source
|
Record name | 6,8-Difluoro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-32-6 |
Source
|
Record name | 6,8-Difluoro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 288151-32-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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